

herbacetin drug interaction CYP450 inhibition

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Compound Focus: Herbacetin

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Herbacetin's CYP450 Inhibition Profile

The following table consolidates key quantitative data from experimental studies, providing a clear overview of **Herbacetin's** inhibitory strength and mechanisms against various CYP450 enzymes [1] [2] [3].

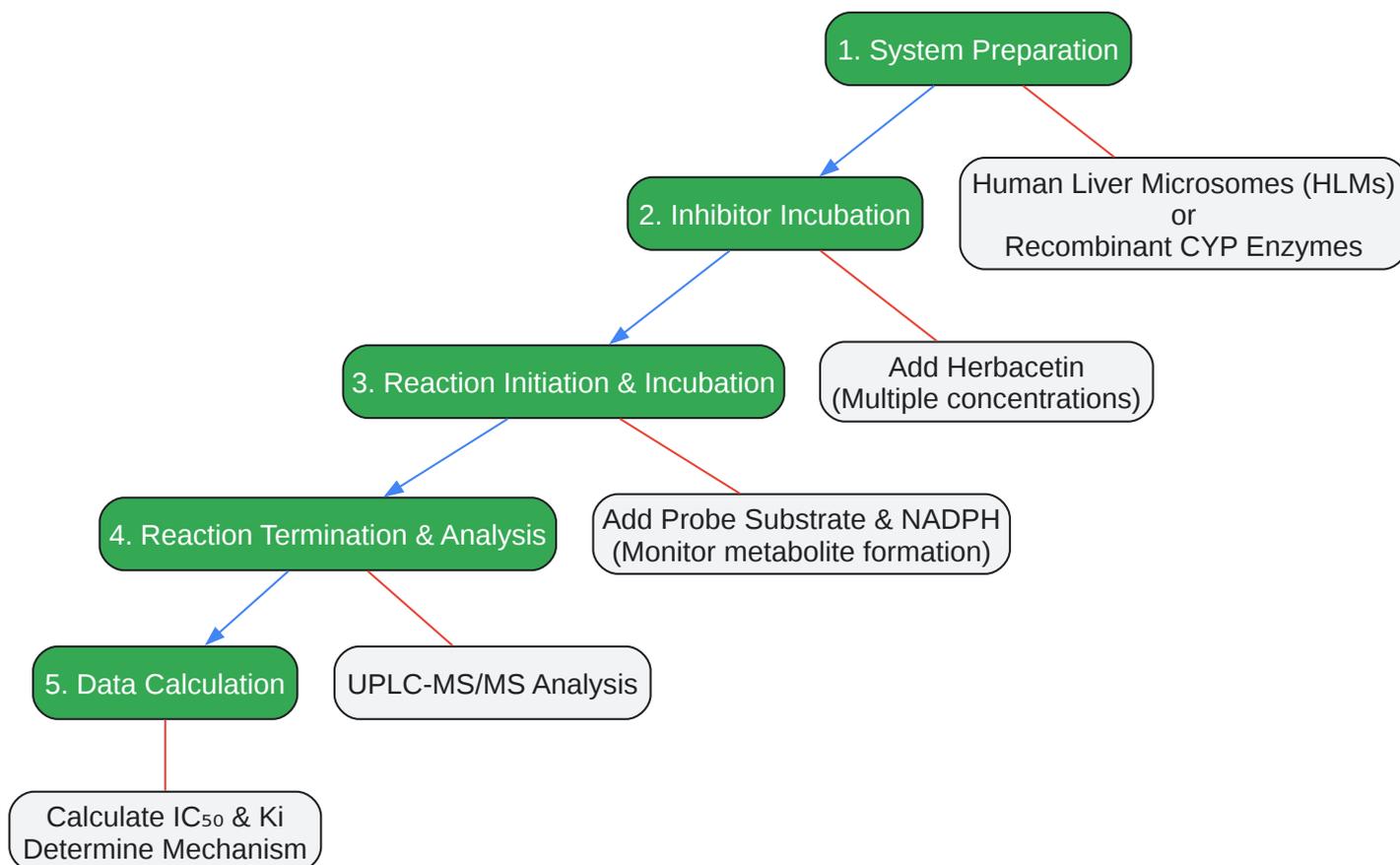
CYP450 Enzyme	Inhibitory Strength (IC ₅₀)	Inhibition Mechanism	Key Structural Features
CYP3A4	< 10 μM (recombinant system); IC ₅₀ = 32 ± 8 μM (fluorimetric assay) [1] [3]	Mixed-type inhibition [1]	4'-, 6-, 8-hydroxyl groups are essential [1]
CYP2D6	< 10 μM (recombinant system) [1]	Non-competitive inhibition [1]	4'-, 6-, 8-hydroxyl groups are essential [1]
CYP2B6	< 10 μM (recombinant system) [1]	Mixed-type inhibition [1]	4'-, 6-, 8-hydroxyl groups are essential [1]
CYP2C9	< 10 μM (recombinant system) [1]	Mixed-type inhibition [1]	4'-, 6-, 8-hydroxyl groups are essential [1]
CYP2E1	< 10 μM (recombinant system) [1]	Mixed-type inhibition [1]	4'-, 6-, 8-hydroxyl groups are essential [1]

CYP450 Enzyme	Inhibitory Strength (IC ₅₀)	Inhibition Mechanism	Key Structural Features
General CYPs	Near-complete inhibition at 100 μM (human liver microsomes) [1]	N/A	Hydroxyl groups at C6, C7, C8 (ring A), and C3' (ring B) affect catalysis [3]

This broad inhibition occurs because **herbacetin**'s hydroxyl groups, particularly at the 4', 6, and 8 positions, are critical for binding to the enzymes' active sites, thereby blocking their metabolic activity [1] [3].

Experimental Models & Workflows

The data in the table above was generated using several standard in vitro methodologies. The following diagram illustrates a generalized experimental workflow for assessing CYP450 inhibition.



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Key Experimental Details:

- **Enzyme Sources:** Studies used **human liver microsomes** or **recombinant human CYP enzymes** (Baculosomes) co-expressed with cytochrome b5 and NADP+ reductase [1] [3].
- **Analytical Method:** The gold-standard **UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)** was used to quantify the metabolism of probe substrates by measuring specific metabolites [1]. A **high-throughput fluorimetric method** was also used in some studies for initial screening [3].
- **Probe Substrates:** While the specific probes for **herbacetin** studies were not listed, common probe substrates for these enzymes per FDA guidance include [4]:
 - **CYP3A4:** Midazolam, Testosterone

- **CYP2D6:** Dextromethorphan, Bufuralol
- **CYP2C9:** Diclofenac, S-Warfarin

Key Troubleshooting FAQs

Q1: Our lab is new to CYP450 inhibition studies. What are positive controls we can use to validate our assay? The FDA provides a table of recommended selective inhibitors for each CYP enzyme [4]. For example, **Ketoconazole** is a well-known potent inhibitor for CYP3A4 and is commonly used as a positive control, as seen in the fluorimetric assay study [3]. Using these controls ensures your experimental system is functioning correctly.

Q2: What is the practical significance of "mixed" vs. "non-competitive" inhibition? This distinction is crucial for predicting interactions.

- **Mixed Inhibition:** The inhibitor (**herbacetin**) can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity (K_m) and the maximum reaction rate (V_{max}) [1]. This is common for CYP3A4.
- **Non-competitive Inhibition:** The inhibitor binds to a site other than the active site, primarily reducing V_{max} without significantly changing K_m [1]. **Herbacetin** uses this mechanism for CYP2D6. Understanding the mechanism helps in building more accurate kinetic models for drug interaction predictions.

Q3: Are there any documented functional consequences of this inhibition? Yes. One study demonstrated that **herbacetin** significantly enhanced the apoptosis of HepG2 cells (a liver cancer cell line) when combined with the anticancer drug **sorafenib**. This was directly linked to **increased sorafenib exposure** due to the inhibition of its CYP450-mediated metabolism [1] [2]. This is a clear example of a potential **herbacetin-drug** interaction leading to a changed pharmacological outcome.

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